MC-Val-Cit-PAB-Amide-TLR7 agonist 4

TLR7 agonism EC50 Payload potency

Researchers developing immune-stimulating antibody conjugates (ISACs) often face linker-payload incompatibility, where non-cleavable linkers limit efficacy and tolerability. MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is a pre-optimized, cleavable ADC building block that solves this bottleneck. - Integrates a highly potent TLR7 agonist 4 payload (EC50 = 4.3 nM) with a validated cathepsin B-cleavable MC-Val-Cit-PAB linker. - Enables construction of targeted immunotherapeutics, such as anti-HER2 ISACs, with demonstrated tumor regression in preclinical models. - Provides a critical benchmark for linker-activity relationship studies, directly contrasting with non-cleavable conjugates. Ready-to-conjugate, research-grade material for reproducible bioconjugation workflows.

Molecular Formula C52H72N12O11
Molecular Weight 1041.2 g/mol
Cat. No. B12400268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-Amide-TLR7 agonist 4
Molecular FormulaC52H72N12O11
Molecular Weight1041.2 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N
InChIInChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1
InChIKeyABHUQCRIABWZHT-VPHSWYRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-Amide-TLR7 Agonist 4 Overview


MC-Val-Cit-PAB-Amide-TLR7 agonist 4 (CAS 2413016-49-4) is an antibody-drug conjugate (ADC) linker-payload, specifically designed as a component for the synthesis of immune-stimulating antibody conjugates (ISACs) . It comprises the potent TLR7 agonist 4 payload (EC50 = 4.3 nM) conjugated to the cathepsin B-cleavable MC-Val-Cit-PAB linker . This construct is intended for conjugation to a targeting antibody, such as anti-HER2, to create a targeted immunostimulatory therapeutic that activates the innate immune system against tumor cells . This product is a critical, well-defined building block for the development of next-generation cancer immunotherapies.

MC-Val-Cit-PAB-Amide-TLR7 Agonist 4 Differentiation


Substituting MC-Val-Cit-PAB-Amide-TLR7 agonist 4 with a seemingly similar TLR7 agonist payload, or a conjugate with a different linker, introduces significant risk of functional failure. The specific combination of a highly potent TLR7 agonist (EC50 4.3 nM) and a cleavable MC-Val-Cit-PAB linker is non-trivial. Research demonstrates that linker cleavability is a critical determinant of ISAC efficacy and tolerability; the combination of a cleavable linker with a highly permeable payload yields particularly favorable properties [1]. Conversely, ISACs employing non-cleavable linkers, such as the clinical candidate NJH395, have shown limited success [2]. Simply swapping the linker or payload would alter the fundamental pharmacokinetics, payload release kinetics, and ultimately, the therapeutic window, rendering the resulting ADC a different and unvalidated entity.

MC-Val-Cit-PAB-Amide-TLR7 Agonist 4 Quantitative Evidence


TLR7 Agonist Potency Comparison

The core payload, TLR7 agonist 4, demonstrates an EC50 of 4.3 nM for human TLR7, indicating high potency . This is significantly more potent than other common TLR7 agonist payloads like TLR7 agonist 15 (EC50 = 18-59 nM) and TLR7 agonist 26 (EC50 = 225.5 nM) . This quantitative difference in potency suggests that a conjugate employing this payload can achieve effective immune activation at potentially lower doses or with greater efficacy.

TLR7 agonism EC50 Payload potency Structure-activity relationship

Cleavable vs. Non-Cleavable Linker Performance

This compound utilizes a cathepsin B-cleavable MC-Val-Cit-PAB linker. This is a key differentiator from ISACs like NJH395, which employed a non-cleavable linker [1]. A systematic study has shown that the combination of a cleavable linker and a highly permeable TLR7 agonist payload results in increased stimulation of myeloid cells, enhanced efficacy, and improved tolerability compared to traditional ISAC designs using non-cleavable linkers [2]. This suggests that linker-payloads built on a cleavable platform, like MC-Val-Cit-PAB-Amide-TLR7 agonist 4, offer a mechanistic advantage.

Linker cleavability ISAC design Pharmacokinetics Tumor microenvironment

In Vivo Antitumor Efficacy

In a related study, an anti-HER2 ADC utilizing a TLR7 agonist payload and a cleavable valine-citrulline dipeptide linker (the same platform as this product) demonstrated tumor regression with a single dose in an NCI-N87 gastric carcinoma xenograft model in BALB/c nude mice [1]. This provides class-level evidence that conjugates built with this specific linker-payload architecture can achieve potent in vivo antitumor effects. While direct data for this exact conjugate is proprietary, the platform's validated in vivo activity supports its selection for further development.

In vivo efficacy Tumor regression Xenograft model HER2+ gastric cancer

Applications of MC-Val-Cit-PAB-Amide-TLR7 Agonist 4


HER2-Targeted ISAC Synthesis with Cleavable Linker

This is the primary and most validated use case. Researchers can conjugate this linker-payload to an anti-HER2 antibody, such as trastuzumab, to generate a novel ISAC . This approach directly builds upon the platform validated in preclinical models, where it induced tumor regression [1]. The cleavable linker is a key differentiator from earlier clinical ISACs, offering a strategic advantage for improved efficacy and tolerability [2]. This scenario is ideal for investigators aiming to advance the ISAC field beyond first-generation non-cleavable conjugates.

Linker-Payload Screening for ADC Optimization

This compound serves as a critical benchmark for studies evaluating the impact of linker chemistry on ISAC pharmacology. Its cleavable MC-Val-Cit-PAB linker provides a direct comparator to conjugate candidates built with non-cleavable or alternative cleavable linkers (e.g., hydroxy-PEG10-acid) [1]. By creating a panel of conjugates with the same antibody and payload but different linkers, researchers can quantitatively isolate and define the role of linker cleavability in tumor targeting, immune cell activation, and systemic toxicity [2].

Immune Activation Study in Tumor Microenvironment

Once conjugated to a tumor-targeting antibody, the resulting ISAC can be used in sophisticated preclinical models to dissect the mechanism of local immune activation. Studies have shown that similar ADCs rapidly release the TLR7 agonist payload into the media upon co-incubation with antigen-positive cells, an effect not seen with control ADCs . This compound is therefore an essential tool for investigating the spatial and temporal dynamics of myeloid cell activation, cytokine release (e.g., TNFα, IL-6, IL-12) [1], and T-cell recruitment within the tumor microenvironment [2].

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